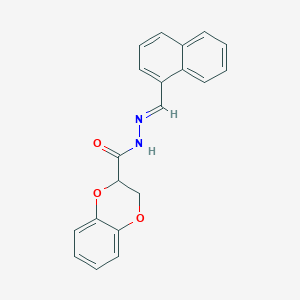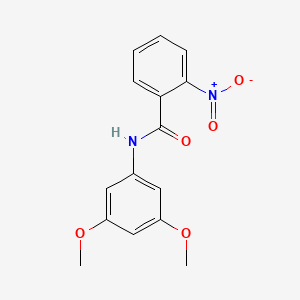![molecular formula C17H17BrN2O3 B5713218 N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide](/img/structure/B5713218.png)
N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide, also known as AM404, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a synthetic derivative of the endogenous cannabinoid anandamide and is known to act as an inhibitor of the anandamide transporter, thereby increasing the levels of anandamide in the brain.
Wirkmechanismus
N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide acts as an inhibitor of the anandamide transporter, which is responsible for the reuptake of anandamide from the synaptic cleft. By inhibiting the anandamide transporter, N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide increases the levels of anandamide in the brain, which in turn activates cannabinoid receptors and produces its therapeutic effects.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide has been found to have a range of biochemical and physiological effects, including the modulation of pain and inflammation pathways, the regulation of neurotransmitter release, and the protection of neurons from damage. N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide in lab experiments is its specificity for the anandamide transporter, which allows for targeted modulation of the endocannabinoid system. However, one limitation of using N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide is its potential for off-target effects, as it has been found to interact with other transporters and receptors in addition to the anandamide transporter.
Zukünftige Richtungen
Future research on N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide could focus on its potential therapeutic applications in a range of neurological and psychiatric disorders, including depression, anxiety, and addiction. Additionally, further studies could investigate the mechanisms underlying N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide's neuroprotective effects and its potential for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide involves the reaction of 4-acetamidophenol with 4-bromophenol in the presence of thionyl chloride to form 4-bromoacetanilide. This intermediate is then reacted with 2-(4-bromophenoxy)acetic acid in the presence of triethylamine to form N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide has been found to have a range of potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and neuroprotective agent. Studies have shown that N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide can reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide has been found to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-(4-bromophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-12(21)20(2)15-7-5-14(6-8-15)19-17(22)11-23-16-9-3-13(18)4-10-16/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUSYVDUONBVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[4-(N-methylacetamido)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[(2-methylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5713153.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5713161.png)


![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)
![3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)





![2-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B5713233.png)
![methyl 4-methyl-3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5713242.png)